molecular formula C7H5BrN2O2 B054655 7-溴-2H-吡啶并[3,2-b][1,4]恶嗪-3(4H)-酮 CAS No. 122450-96-8

7-溴-2H-吡啶并[3,2-b][1,4]恶嗪-3(4H)-酮

货号 B054655
CAS 编号: 122450-96-8
分子量: 229.03 g/mol
InChI 键: ATRMUPKQFDRURR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrido[2,3-b][1,4]oxazin-2-ones and derivatives often involves one-pot annulation processes. For example, a method for the preparation of pyrido[2,3-b][1,4]oxazin-2-ones involves a one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines, utilizing cesium carbonate in acetonitrile with a key transformation featuring a Smiles rearrangement (Cho et al., 2003). Although not directly mentioning 7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, this synthesis method could potentially be adapted for its preparation by choosing appropriate starting materials and conditions.

科学研究应用

  1. 合成技术: 一种常见的应用涉及创新的合成技术。例如,使用乙腈中的碳酸铯进行吡啶并[2,3-b][1,4]恶嗪-2-酮的一锅式合成方法,展示了使用 Smiles 重排和后续环化的有效生产(Cho 等人,2003)

  2. 杂环合成: 该化合物在多官能偶氮和杂环的合成中发挥作用,如与氰化物、硫氰酸根离子、硫脲和其他化合物的反应中所见(Mohareb 等人,1987)

  3. 亲电相互作用研究: 氧化加成与 1,4-二氢吡啶进行研究,以合成六氢-2H-吡啶并[3,2-b][1,4]恶嗪衍生物,重点是亲电相互作用,是另一种应用(Kumar 等人,2011)

  4. 新型药物化合物: 苯并[1,4]-恶嗪环系统,包括吡啶衍生物,在寻找新药物化合物中具有重要意义,正在探索合成方法以用于潜在的生物活性化合物(Gim 等人,2007)

  5. 阳极单氟化: 该化合物用于区域选择性阳极氟化以产生 α-单氟化产物,突出了其在有机合成中的潜力(Iwayasu 等人,2002)

  6. 苯并恶嗪体系的合成: 它还用于通过涉及氟化吡啶衍生物的环化反应来合成吡啶并[3,2-b][1,4]恶嗪和吡啶并[2,3-b][1,4]苯并恶嗪体系(Sandford 等人,2014)

  7. 钯催化的反应: 该化合物已用于钯催化的反应中,用于合成各种恶嗪衍生物,展示了其在有机合成中的多功能性(Lepifre 等人,2000)

安全和危害

According to the safety data sheet, “7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” may be harmful if swallowed, inhaled, or in contact with skin. It may cause skin and eye irritation, and respiratory irritation. It should be handled with appropriate safety measures, including the use of protective gloves, eye protection, and face protection .

未来方向

The future directions for the study of “7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” could include further investigation into its synthesis, reactivity, and potential biological activity. Given the interest in similar compounds for their potential as nonsteroidal mineralocorticoid antagonists , “7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” could also be studied in this context.

属性

IUPAC Name

7-bromo-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2/c8-4-1-5-7(9-2-4)10-6(11)3-12-5/h1-2H,3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRMUPKQFDRURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579704
Record name 7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122450-96-8
Record name 7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5.6 g 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one dissolved in 85 ml of DMF under nitrogen is added 7.96 g NBS in 50 ml of DMF. This is allowed to stir at room temperature overnight. To this is added 35 ml of water and chilled. The solid material which separates is filtered and washed with 3×100 ml H2O. This is then dried in a vac oven at 70° C. and then used directly in the next step.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
7.96 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2H-pyrido[3,2-b][1,4]oxazin-3-one (0.75 g, 5 mmol) in DMF (18 mL) was slowly added NBS (1.07 g, 6 mmol) under N2. The mixture was stirred at rt for 16 h. HPLC indicated 75% conversion. More NBS (0.53 g, 3 mmol) was added and the mixture was stirred for another 24 h. Water (5 mL) was added and the reaction flask was chilled. The white solid which separated was filtered and washed with EtOAc, H2O, Et2O, and dried under vacuum in the presence of PBS and then used directly in the next step (687 mg, 60%).
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
1.07 g
Type
reactant
Reaction Step Two
Name
Quantity
0.53 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
18 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 3
Reactant of Route 3
7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 4
Reactant of Route 4
7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 5
Reactant of Route 5
7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reactant of Route 6
Reactant of Route 6
7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。